molecular formula C7H7NO4 B14144683 2-((E)-2-Methoxyethenyl)-5-nitrofuran CAS No. 73023-90-2

2-((E)-2-Methoxyethenyl)-5-nitrofuran

Cat. No.: B14144683
CAS No.: 73023-90-2
M. Wt: 169.13 g/mol
InChI Key: NCVCGWJTBAPLRA-SNAWJCMRSA-N
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Description

2-((E)-2-Methoxyethenyl)-5-nitrofuran is an organic compound characterized by a furan ring substituted with a nitro group and a methoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-Methoxyethenyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with methoxyethene under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-Methoxyethenyl)-5-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-((E)-2-Methoxyethenyl)-5-nitrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrofuran
  • 2-((E)-2-Methoxyethenyl)-3-nitrofuran
  • 2-((E)-2-Methoxyethenyl)-5-chlorofuran

Uniqueness

2-((E)-2-Methoxyethenyl)-5-nitrofuran is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it a valuable compound for targeted applications.

Properties

CAS No.

73023-90-2

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-[(E)-2-methoxyethenyl]-5-nitrofuran

InChI

InChI=1S/C7H7NO4/c1-11-5-4-6-2-3-7(12-6)8(9)10/h2-5H,1H3/b5-4+

InChI Key

NCVCGWJTBAPLRA-SNAWJCMRSA-N

Isomeric SMILES

CO/C=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

COC=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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